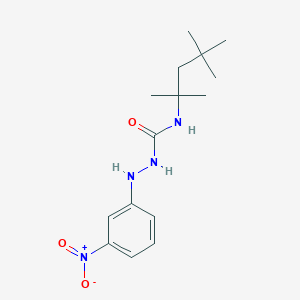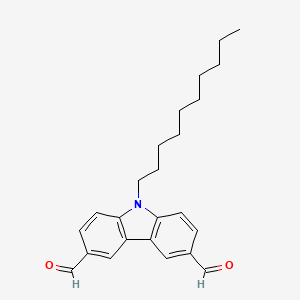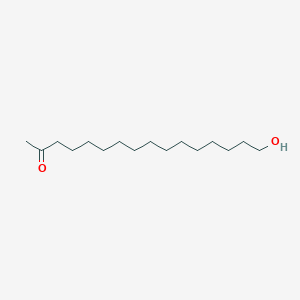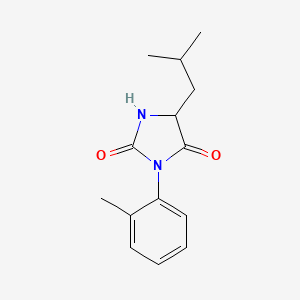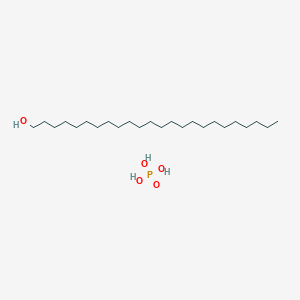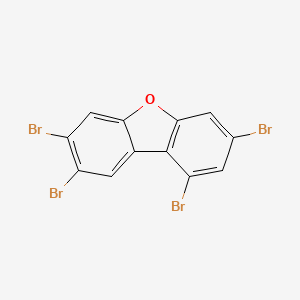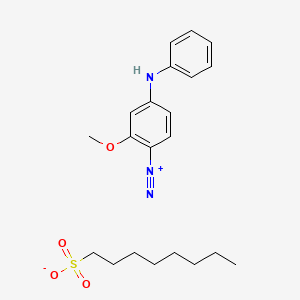
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate is a diazonium salt that features an aniline group, a methoxy group, and an octane-1-sulfonate group. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate typically involves the diazotization of 4-anilino-2-methoxyaniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Sulfonation: The diazonium salt is then reacted with octane-1-sulfonic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which can be prone to decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The diazonium group can be replaced by other electrophiles, such as halogens or nitro groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.
Coupling Reactions: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction: Aniline derivatives.
Applications De Recherche Scientifique
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, electrophiles, and reducing agents, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Anilino-2-methoxybenzenediazonium chloride
- 4-Anilino-2-methoxybenzenediazonium tetrafluoroborate
- 4-Anilino-2-methoxybenzenediazonium sulfate
Uniqueness
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate is unique due to the presence of the octane-1-sulfonate group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of certain dyes and pigments.
Propriétés
Numéro CAS |
627888-12-4 |
|---|---|
Formule moléculaire |
C21H29N3O4S |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
4-anilino-2-methoxybenzenediazonium;octane-1-sulfonate |
InChI |
InChI=1S/C13H12N3O.C8H18O3S/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-2-3-4-5-6-7-8-12(9,10)11/h2-9,15H,1H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
Clé InChI |
SBGHJIDDZLQRPJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCS(=O)(=O)[O-].COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)

![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
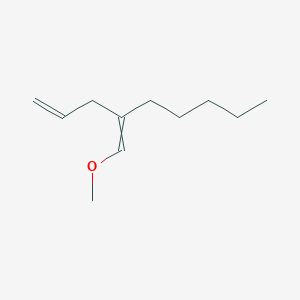

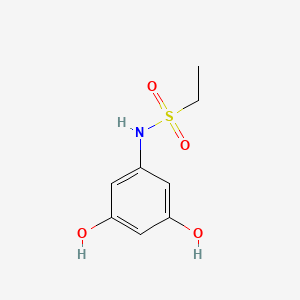
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
